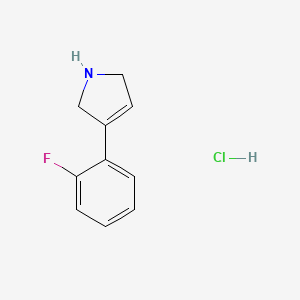
3-(2-fluorophenyl)-2,5-dihydro-1H-pyrrole hydrochloride
Overview
Description
The compound “3-(2-fluorophenyl)-2,5-dihydro-1H-pyrrole hydrochloride” belongs to the class of organic compounds known as pyrroles. Pyrroles are compounds containing a five-membered aromatic ring with one nitrogen atom and four carbon atoms. The presence of the fluorophenyl group suggests that this compound may have unique properties due to the electronegativity of the fluorine atom .
Molecular Structure Analysis
The molecular structure of pyrroles is characterized by a five-membered ring with alternating single and double bonds, and one of the vertices of the ring is occupied by a nitrogen atom . The 2-fluorophenyl group would be attached to the 3rd carbon in the pyrrole ring.Chemical Reactions Analysis
Pyrroles are involved in various chemical reactions. They can undergo electrophilic substitution reactions, and the presence of a fluorophenyl group may influence the reactivity of the pyrrole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Pyrroles are typically polar due to the presence of a nitrogen atom in the ring, and they are usually soluble in common organic solvents . The fluorophenyl group may enhance the compound’s lipophilicity, which could affect its solubility and reactivity.Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : 3-(2-Fluorophenyl)-2,5-dihydro-1H-pyrrole derivatives are synthesized using various techniques. One method involves hydride transfer from Et3SiH to carbenium ions for producing 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO) (Murthy et al., 2017). Another method is the microwave-assisted zinc chloride-catalyzed synthesis of substituted pyrroles from homopropargyl azides (Wyrębek et al., 2009).
Application in Non-Linear Optics and Electrochromism
- Non-Linear Optics : The synthesized compounds are evaluated for their potential in non-linear optics. This includes calculating the first hyperpolarizability to determine their role in this field (Murthy et al., 2017).
- Electrochromic Properties : 1-(4-Fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole (FPTP) and its derivatives show promising electrochromic properties, useful in constructing electrochromic devices (ECDs) that change color upon application of voltage (Arslan et al., 2007), (Türkarslan et al., 2007).
Potential in Drug Development
- Anti-Cancer Properties : Certain pyrrole derivatives are investigated for their anti-cancer properties, showing potential as inhibitors in kinase pathways (De Laszlo et al., 1998). Another study highlights the formation of stable complexes with human alpha9 nicotinic acetylcholine receptor antagonist, suggesting potential for anti-cancer drug development (Murthy et al., 2017).
- Antimycobacterial Agents : Diarylpyrrole derivatives of BM212, including fluorophenyl-pyrroles, show high activity against Mycobacterium tuberculosis and low cytotoxicity, indicating their potential as antimycobacterial agents (Biava et al., 2006).
Other Applications
- Anti-HIV-1 Activity : Novel 3a,6a-Dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione derivatives, including fluorophenyl-pyrroles, show significant anti-HIV-1 activities, suggesting their potential as lead compounds for HIV-1 treatment (Liu et al., 2016).
- Inhibitors of Cholesterol Biosynthesis : Certain pyrrole derivatives are evaluated as inhibitors of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, suggesting their application in managing cholesterol levels (Roth et al., 1990).
Safety And Hazards
properties
IUPAC Name |
3-(2-fluorophenyl)-2,5-dihydro-1H-pyrrole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN.ClH/c11-10-4-2-1-3-9(10)8-5-6-12-7-8;/h1-5,12H,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNOAWHETOYKSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CN1)C2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-2,5-dihydro-1H-pyrrole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



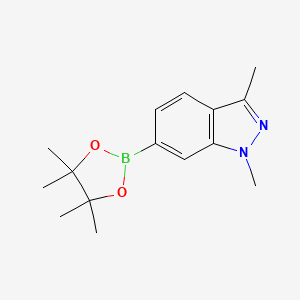
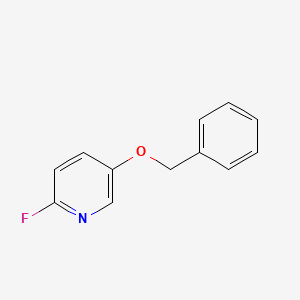
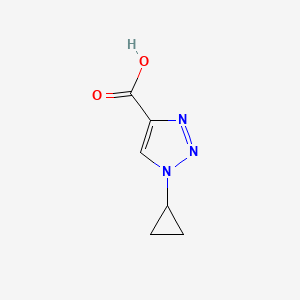
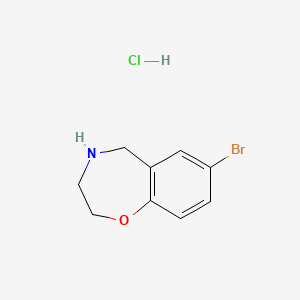
![2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol](/img/structure/B1375532.png)
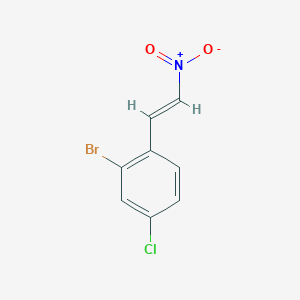
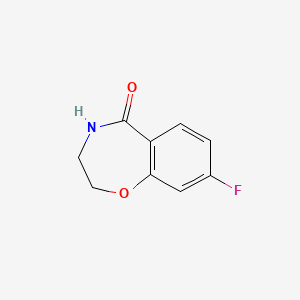
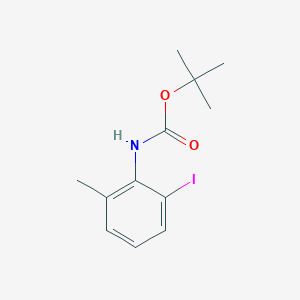
![1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone](/img/structure/B1375539.png)
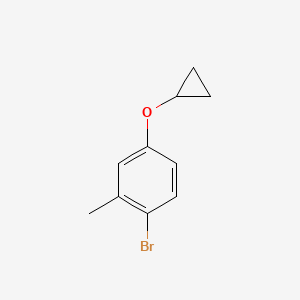
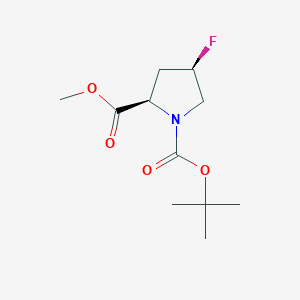
![1-[(Tert-butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic acid](/img/structure/B1375544.png)
![2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3,4-oxadiazole hydrochloride](/img/structure/B1375549.png)
![(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone](/img/structure/B1375550.png)